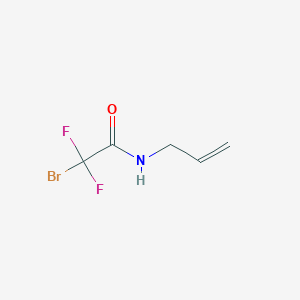

N-allyl-2-bromo-2,2-difluoroacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-allyl-2-bromo-2,2-difluoroacetamide is a useful research compound. Its molecular formula is C5H6BrF2NO and its molecular weight is 214.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

1.1. Role as a Building Block

N-allyl-2-bromo-2,2-difluoroacetamide serves as a versatile intermediate in organic synthesis. Its structure allows for the formation of various derivatives through nucleophilic substitution reactions. The presence of the bromine atom makes it an excellent candidate for further functionalization, enabling the synthesis of more complex molecules.

Case Study: Synthesis of α-Haloamides

Research has demonstrated that α-haloamides, including this compound, can be utilized to develop new C−N, C−O, and C−S bond-forming reactions. This compound has been involved in dynamic kinetic resolution processes that enhance enantioselectivity in synthesizing chiral amides .

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form new amides | 60-80 |

| Dynamic Kinetic Resolution | Enantioselective synthesis of chiral products | 63% yield with 95% ee |

| Halogenation | Formation of more halogenated derivatives | Varies |

Material Science

2.1. Photolithography

This compound is being investigated for its potential as a photoacid generator (PAG) in photolithography processes. The compound's ability to generate acid upon exposure to light makes it suitable for use in photoresists, which are crucial for the fabrication of microelectronic devices.

Case Study: Development of Photoresists

In recent studies, compounds like this compound have been incorporated into formulations for advanced photoresists used in semiconductor manufacturing. These materials exhibit improved resolution and sensitivity compared to traditional photoresists .

Pharmaceutical Applications

3.1. Drug Development

The unique chemical properties of this compound allow it to be explored as a potential pharmaceutical agent. Its derivatives can be designed to interact with biological targets effectively.

Case Study: Anticancer Agents

Research has indicated that derivatives of difluoroacetamides possess anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The modification of the allyl group can lead to enhanced biological activity and selectivity against cancer cells .

化学反应分析

Nickel-Catalyzed Cross-Coupling Reactions

N-Allyl-2-bromo-2,2-difluoroacetamide participates in Ni-catalyzed couplings with arylboronic acids under mild conditions. A representative protocol involves:

-

Catalyst : Ni(OTf)₂ (7.5 mol%)

-

Ligands : DTBPy (7.5 mol%) and PPh₃ (15 mol%)

-

Base : K₂CO₃ (3.0 equiv)

Key Observations :

-

Yields range from 70–95% for aryl amides.

-

Functional groups (esters, nitriles, benzyl bromides) are tolerated.

-

Mechanistic studies suggest a Niᴵ/Niᴵᴵᴵ cycle involving oxidative addition and reductive elimination .

Visible-Light-Induced Radical Tandem Cyclization/Arylation

This reaction enables C–H functionalization of 2-amino-1,4-naphthoquinones under photocatalyst-free conditions:

-

Conditions : 3W white LEDs, room temperature, 10 h.

-

Key Step : Formation of an electron donor–acceptor (EDA) complex between the amide and naphthoquinone .

Results :

| Substrate (R) | Yield (%) |

|---|---|

| Phenyl | 85 |

| 4-MeO-C₆H₄ | 78 |

| 4-Cl-C₆H₄ | 65 |

S₈-Catalyzed Annulation with o-Phenylenediamines

This compound undergoes sulfur-promoted triple cleavage to form benzimidazoles:

-

Catalyst : S₈ (20 mol%)

-

Solvent : DMF at 120°C for 12 h.

-

Scope : Compatible with N-aryl, N-alkyl, and N,N-dialkyl derivatives .

Mechanism :

-

Nucleophilic attack by S₈-derived sulfanyl anions.

-

Sequential HF elimination and intramolecular cyclization.

Yields : 38–91% for benzimidazoles and benzoxazoles .

Cobalt-Catalyzed Difluoroalkylarylation of Alkenes

In a three-component reaction, the amide acts as a difluoroalkyl radical source:

Key Findings :

-

Radical intermediates confirmed via cyclopropane ring-opening (11% yield) and dimer detection .

-

Competing pathways (three- vs. two-component) observed with N,N-diallyl derivatives .

Base-Mediated Allylic Substitution

K₂CO₃ promotes substitution with 3-bromopropene in acetonitrile:

Control Experiments :

Copper-Catalyzed Arylation with Boronic Acids

Cu(I) catalysts enable C–N bond formation:

Scope :

-

Aryl/heteroaryl boronic acids and trialkoxysilanes yield amides (45–90%).

-

Gram-scale synthesis demonstrated (10 mmol scale, 85% yield) .

Mechanistic Insights

-

Radical Pathways : Dominant in photoredox and cobalt-catalyzed reactions, evidenced by radical traps and cyclopropane probes .

-

Transition-Metal Cycles : Niᴵ/Niᴵᴵᴵ and Cuᴵ/Cuᴵᴵᴵ cycles facilitate oxidative addition and reductive elimination .

-

Sulfur Catalysis : S₈ enables sequential C–F and C–Br cleavage via nucleophilic substitution .

This compound’s reactivity highlights its utility in synthesizing fluorinated heterocycles and functionalized amides, with applications in medicinal and materials chemistry.

属性

分子式 |

C5H6BrF2NO |

|---|---|

分子量 |

214.01 g/mol |

IUPAC 名称 |

2-bromo-2,2-difluoro-N-prop-2-enylacetamide |

InChI |

InChI=1S/C5H6BrF2NO/c1-2-3-9-4(10)5(6,7)8/h2H,1,3H2,(H,9,10) |

InChI 键 |

DUFXSLMWYOUJRA-UHFFFAOYSA-N |

规范 SMILES |

C=CCNC(=O)C(F)(F)Br |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。